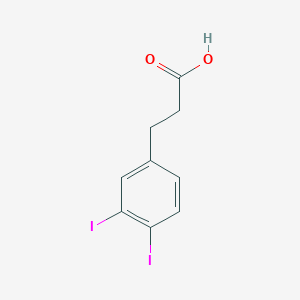
Benzenepropanoic acid, 3,4-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 3,4-diiodo- is an organic compound characterized by the presence of two iodine atoms attached to the benzene ring
Preparation Methods
The synthesis of Benzenepropanoic acid, 3,4-diiodo- typically involves the iodination of benzenepropanoic acid derivatives. One common method includes the reaction of benzenepropanoic acid with iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve large-scale iodination processes using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzenepropanoic acid, 3,4-diiodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenepropanoic acid, 3,4-diiodo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3,4-diiodo- involves its interaction with molecular targets through its iodine atoms. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to Benzenepropanoic acid, 3,4-diiodo- include:
1,4-Diiodobenzene: A compound with two iodine atoms on a benzene ring, used in organic synthesis.
Benzenepropanoic acid, 4-hydroxy-: A hydroxylated derivative with different chemical properties and applications.
Benzenepropanoic acid, 3,4-dimethoxy-: A methoxylated derivative with unique reactivity and uses.
Properties
Molecular Formula |
C9H8I2O2 |
|---|---|
Molecular Weight |
401.97 g/mol |
IUPAC Name |
3-(3,4-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8I2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
ZKAZBXWBKIGPAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















